molecular formula C26H25NO4S B6490208 4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]- CAS No. 872206-46-7

4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]-

Cat. No.: B6490208
CAS No.: 872206-46-7
M. Wt: 447.5 g/mol
InChI Key: VWUUMRSSISKAPQ-UHFFFAOYSA-N
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Description

4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]- is a complex organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.

    Methoxylation: The methoxy group can be added through methylation reactions using methyl iodide and a base like potassium carbonate.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinolinone core, converting it to a dihydroquinolinone using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Substituted quinolinone derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and methoxy groups can enhance binding affinity and specificity to the target, while the quinolinone core can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Quinolinone, 3-[(4-methylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]-
  • 4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-ethylphenyl)methyl]-
  • 4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methoxyphenyl)methyl]-

Uniqueness

The uniqueness of 4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]- lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both sulfonyl and methoxy groups, along with the quinolinone core, provides a versatile scaffold for further modifications and functionalizations.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-4-19-9-12-22(13-10-19)32(29,30)25-17-27(16-20-7-5-18(2)6-8-20)24-14-11-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUUMRSSISKAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131780
Record name 3-[(4-Ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872206-46-7
Record name 3-[(4-Ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872206-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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